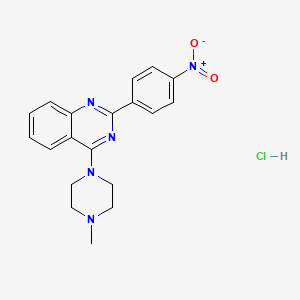
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride, also known as PD153035, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth and differentiation. Aberrant activation of EGFR has been linked to the development and progression of various types of cancer, making it an attractive therapeutic target.
作用機序
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride specifically targets the tyrosine kinase activity of the EGFR. The EGFR is a transmembrane receptor that consists of an extracellular ligand-binding domain, a transmembrane domain, and an intracellular tyrosine kinase domain. Upon binding of a ligand, such as epidermal growth factor (EGF), the receptor dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling pathways. 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride binds to the ATP-binding site of the tyrosine kinase domain, preventing the receptor from being activated by its ligands. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been shown to have potent antitumor activity in various preclinical models of cancer. In addition to inhibiting the growth of cancer cells, 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells. 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for the growth and metastasis of tumors.
実験室実験の利点と制限
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride is a useful tool for studying the role of EGFR in cancer. Its specificity for EGFR makes it a valuable tool for dissecting the signaling pathways that are regulated by this receptor. However, 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other kinases. In addition, 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has poor solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride. One area of research is the development of more potent and selective inhibitors of EGFR. Another area of research is the identification of biomarkers that can predict which patients will respond to EGFR inhibitors. Finally, there is a need for more preclinical and clinical studies to evaluate the efficacy and safety of EGFR inhibitors in various types of cancer.
合成法
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride can be synthesized using a multistep synthetic route. The first step involves the reaction of 4-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-methylpiperazine to form the intermediate 4-(4-methyl-1-piperazinyl)phenylacetyl chloride. The final step involves the reaction of the intermediate with 2-aminobenzonitrile in the presence of a base to form 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride.
科学的研究の応用
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been extensively studied in the context of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride works by binding to the ATP-binding site of the EGFR, preventing the receptor from being activated by its ligands. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
特性
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2.ClH/c1-22-10-12-23(13-11-22)19-16-4-2-3-5-17(16)20-18(21-19)14-6-8-15(9-7-14)24(25)26;/h2-9H,10-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHHJCUKSLKMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quina | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

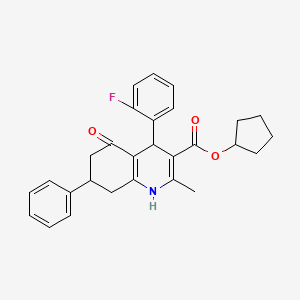
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclohexyl-1,3-benzoxazole-6-carboxamide](/img/structure/B5205167.png)
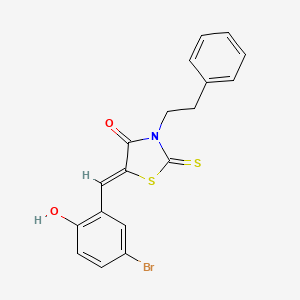
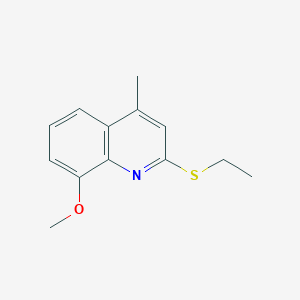


![8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid](/img/structure/B5205195.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B5205199.png)
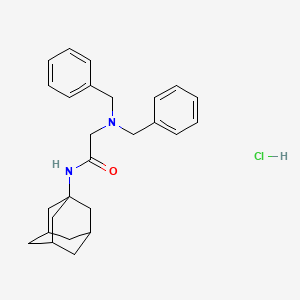
![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5205216.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5205218.png)
![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide](/img/structure/B5205224.png)
